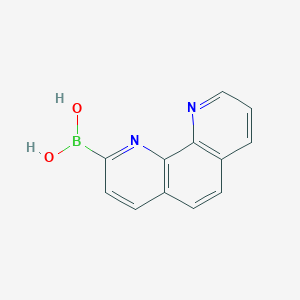

1,10-Phenanthroline-2-boronic acid

Description

Properties

IUPAC Name |

1,10-phenanthrolin-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BN2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSZIDVJZOSKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC2=C(C=C1)C=CC3=C2N=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681900 | |

| Record name | 1,10-Phenanthrolin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009112-34-8 | |

| Record name | 1,10-Phenanthrolin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1,10-Phenanthroline-2-boronic acid

An In-depth Technical Guide on the Synthesis and Characterization of 1,10-Phenanthroline-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives represent a critical class of N-heterocyclic compounds, widely employed in coordination chemistry, analytical sciences, and the development of advanced materials.[1][2] The rigid, planar structure and potent chelating properties with a variety of metal ions establish them as invaluable ligands in catalysis, as well as in the creation of photoluminescent and electroluminescent materials.[1] Within the sphere of drug discovery, the 1,10-phenanthroline scaffold has been integral to the design of molecules exhibiting anti-cancer and anti-bacterial properties.[1]

Concurrently, boronic acids have emerged as versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for forging carbon-carbon bonds.[3] Their distinct electronic and physicochemical characteristics, including the capacity for reversible covalent bonding with diols, have propelled their investigation in medicinal chemistry as enzyme inhibitors and for applications in drug delivery systems.[3][4]

The integration of these two pivotal chemical entities in This compound (CAS: 1009112-34-8) yields a molecule of considerable promise. The strategic placement of the boronic acid group at the 2-position of the 1,10-phenanthroline core facilitates further functionalization through cross-coupling reactions, thereby enabling the synthesis of novel ligands, materials, and potential therapeutic agents. The inherent phenanthroline framework can concurrently function as a chelating agent or a pharmacophore. This technical guide offers a thorough overview of the .

Synthesis

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a viable synthetic strategy can be extrapolated from established methodologies for preparing heteroaryl boronic acids. A prevalent and effective approach involves the lithiation of a halo-heteroarene, followed by quenching with a trialkyl borate and subsequent hydrolysis. A suitable precursor for this synthesis is 2-bromo-1,10-phenanthroline, the synthesis of which and other brominated phenanthrolines has been previously reported.[5][6]

Proposed Synthetic Pathway

The proposed synthesis of this compound from 2-bromo-1,10-phenanthroline is envisioned as a two-step process:

-

Lithiation and Borylation: 2-bromo-1,10-phenanthroline is reacted with a potent organolithium base, such as n-butyllithium (n-BuLi), at a low temperature to generate the 2-lithio-1,10-phenanthroline intermediate. This intermediate is subsequently treated with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.

-

Hydrolysis: The resultant boronate ester is hydrolyzed under acidic conditions to afford the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical yet scientifically sound experimental protocol derived from general procedures for analogous chemical transformations. Researchers are advised to optimize these conditions to ensure safety and maximize yield.

Materials:

-

2-bromo-1,10-phenanthroline

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is charged with 2-bromo-1,10-phenanthroline (1.0 eq). Anhydrous THF is introduced to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C utilizing a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over a period of 15 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature and subsequently allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C, followed by stirring for 1 hour at room temperature. The aqueous layer is separated, and the organic layer is extracted with 2 M HCl. The combined aqueous layers are washed with diethyl ether.

-

Purification: The aqueous layer is neutralized with a saturated sodium bicarbonate solution until a precipitate is formed. The solid is collected by vacuum filtration, washed sequentially with cold water and hexanes. The crude product may be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization

A comprehensive characterization is imperative to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the phenanthroline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. For comparative purposes, the ¹H NMR spectrum of unsubstituted 1,10-phenanthroline in DMSO-d₆ exhibits peaks at approximately δ = 9.22, 8.67, 8.14, and 7.93 ppm.[7] The introduction of the boronic acid moiety at the 2-position will induce changes in the electronic environment and, consequently, the chemical shifts of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will elucidate the number and types of carbon atoms within the molecule. The carbon atom bonded to the boron atom is expected to present a characteristic chemical shift.

-

¹¹B NMR: Boron-11 NMR is a pivotal technique for the characterization of boronic acids. A signal within the range of δ = 20-30 ppm is typically observed for trigonal boronic acids.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI), should be employed to ascertain the exact mass of the molecule and corroborate its elemental composition. The theoretical exact mass for C₁₂H₉BN₂O₂ can be calculated and compared with the experimentally determined value. The mass spectrum of the parent 1,10-phenanthroline molecule displays a molecular ion peak corresponding to its molecular weight.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum will reveal characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

O-H stretching of the boronic acid group (a broad band in the region of 3200-3600 cm⁻¹)

-

B-O stretching (approximately 1300-1400 cm⁻¹)

-

Aromatic C-H and C=C stretching vibrations.

Melting Point

The melting point of the purified compound should be determined as a key indicator of its purity.

Quantitative Data Summary

As a specific literature source detailing the experimental data for the synthesis of this compound was not identified, the following table provides expected and comparative data.

| Parameter | Expected/Reported Value | Reference/Comment |

| Molecular Formula | C₁₂H₉BN₂O₂ | [11][12] |

| Molecular Weight | 224.02 g/mol | [11][12] |

| CAS Number | 1009112-34-8 | [11][12] |

| ¹¹B NMR (δ, ppm) | 20 - 30 | Expected range for trigonal boronic acids.[8] |

| ¹H NMR (δ, ppm) | Aromatic protons shifted relative to 1,10-phenanthroline. | Compare to 1,10-phenanthroline data.[7][13] |

| HRMS (m/z) | Calculated for [M+H]⁺: 225.0830 | To be confirmed by experimental analysis. |

| Melting Point (°C) | To be determined experimentally. | |

| Purity (%) | >95% (typical for research-grade chemicals) | To be determined by analytical techniques such as HPLC or NMR. |

Applications and Significance

The unique bifunctional nature of this compound renders it a valuable building block for a multitude of applications:

-

Drug Discovery: The boronic acid moiety can serve as a pharmacophore, targeting enzymes such as serine proteases, or act as a versatile handle for further chemical modifications to develop novel therapeutic agents.[3][4] The 1,10-phenanthroline core is a well-established scaffold in the design of anti-cancer and anti-microbial compounds.[1]

-

Materials Science: As a bifunctional molecule, it is a prime candidate for the synthesis of novel polymers, metal-organic frameworks (MOFs), and chemosensors. The phenanthroline unit can coordinate with metal ions, while the boronic acid group can participate in cross-coupling reactions or form esters.

-

Ligand Synthesis: It serves as a precursor for the synthesis of more intricate and tailored ligands for applications in catalysis and coordination chemistry.

Caption: Logical workflow for the application of this compound in drug discovery.

Conclusion

This compound stands as a highly promising bifunctional molecule with substantial potential in the fields of drug discovery, materials science, and synthetic chemistry. Although a detailed, peer-reviewed synthetic protocol is not yet widely disseminated, this guide furnishes a plausible and comprehensive synthetic strategy grounded in established chemical principles. The outlined characterization methodologies are indispensable for the verification of the synthesis and purity of this valuable compound. Further investigation into the synthesis and diverse applications of this compound is strongly encouraged to fully unlock its scientific and commercial potential.

References

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A co-crystal of 1,10-phenanthroline with boric acid: a novel aza-aromatic complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 10. o-Phenanthroline [webbook.nist.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. B-1,10-Phenanthrolin-2-yl-boronic acid | CAS#:1009112-34-8 | Chemsrc [chemsrc.com]

- 13. o-Phenanthroline(66-71-7) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,10-Phenanthroline-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,10-Phenanthroline-2-boronic acid. Due to the limited availability of experimental data for this specific compound, this guide also includes relevant information on the parent molecule, 1,10-phenanthroline, and general characteristics of aryl boronic acids to provide a predictive framework for its behavior. All quantitative data is summarized for clarity, and where available, detailed experimental protocols are provided.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its parent compound, 1,10-phenanthroline.

| Property | This compound | 1,10-Phenanthroline | Source |

| Molecular Formula | C₁₂H₉BN₂O₂ | C₁₂H₈N₂ | [1][2] |

| Molecular Weight | 224.02 g/mol | 180.21 g/mol | [1][2] |

| Appearance | Likely a solid | White to light yellow crystalline powder | [3] |

| Melting Point | Not available | 114-117 °C | [4] |

| Solubility | Expected to be soluble in organic solvents like methanol and DMSO. Aqueous solubility is likely pH-dependent. Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbons. | Soluble in methanol (0.5 mg/mL), water (3 mg/mL), benzene, and acetone. | [5] |

| pKa | Not available. The pKa of the phenanthroline moiety is expected to be similar to the parent compound, while the boronic acid group introduces an acidic proton. The pKa values of substituted phenylboronic acids are influenced by the nature and position of the substituents. | 4.84 (for the protonated form, phenH⁺) | [6][7] |

Spectroscopic and Analytical Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, characteristic of the substituted phenanthroline ring system. The protons on the phenanthroline core will be influenced by the electron-withdrawing nature of the boronic acid group. The B(OH)₂ protons may appear as a broad singlet, and its chemical shift could be solvent-dependent. For comparison, the ¹H-NMR spectrum of 1,10-phenanthroline in DMSO-d₆ shows peaks around δ = 7.70, 7.80, 8.30, and 9.50 ppm.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the twelve carbons of the phenanthroline ring. The carbon atom attached to the boronic acid group will likely experience a downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic bands for the B-O-H stretching and bending vibrations of the boronic acid group, typically observed in the regions of 3200-3600 cm⁻¹ (O-H stretch, often broad) and 1300-1400 cm⁻¹ (B-O stretch).[9] The spectrum will also feature the characteristic aromatic C-H and C=C/C=N stretching and bending vibrations of the phenanthroline core. For 1,10-phenanthroline, characteristic bands appear in the 1400 to 1600 cm⁻¹ region (C-C and C-N stretching) and 700 to 900 cm⁻¹ (out-of-plane C-H bending).[10][11][12]

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₂H₉BN₂O₂). Fragmentation patterns would likely involve the loss of water and other small neutral molecules from the boronic acid and phenanthroline moieties.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general and plausible synthetic route can be derived from established methods for the synthesis of aryl boronic acids.

Synthesis of this compound (Proposed Method)

This proposed synthesis involves the lithiation of a halogenated 1,10-phenanthroline followed by quenching with a trialkyl borate.

Materials:

-

2-Chloro-1,10-phenanthroline (or 2-Bromo-1,10-phenanthroline)

-

n-Butyllithium (n-BuLi) or a similar organolithium reagent

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-halo-1,10-phenanthroline dissolved in anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (a solution in hexanes) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 1-2 hours to ensure complete lithiation.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours to hydrolyze the boronate ester to the boronic acid.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with an appropriate organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica gel.[13][14]

Analytical Methods for Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. A suitable method would involve a C18 column with a gradient elution system of water (containing 0.1% trifluoroacetic acid or formic acid) and acetonitrile.[15][16][17]

-

Thin-Layer Chromatography (TLC): TLC on silica gel plates with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can be used to monitor the progress of the reaction and the purity of the fractions during column chromatography.

Potential Applications and Logical Relationships

The unique structure of this compound, combining a metal-chelating phenanthroline core with a boronic acid group known for its ability to interact with diols, suggests its potential as a bifunctional molecule in various research and development areas.

Caption: Logical workflow of this compound's potential applications.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the parent compound, 1,10-phenanthroline, and its derivatives are known to exhibit a range of biological effects, including antimicrobial and anticancer activities.[18][19][20] The coordination of metal ions with 1,10-phenanthroline can enhance its bioavailability and biological activity.[19] For instance, some 1,10-phenanthroline derivatives have been shown to induce apoptosis in cancer cells by inhibiting proteasome activity or interfering with signaling pathways like the PI3K/AKT/mTOR axis.[21][22] The boronic acid moiety itself can be a pharmacophore, and its ability to interact with biological molecules containing diol functionalities could lead to novel mechanisms of action.

Given the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a metal complex of this compound is presented below.

References

- 1. B-1,10-Phenanthrolin-2-yl-boronic acid | CAS#:1009112-34-8 | Chemsrc [chemsrc.com]

- 2. 1009112-34-8|(1,10-Phenanthrolin-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 4. 1,10-Phenanthroline | CAS#:66-71-7 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. waters.com [waters.com]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 19. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,10-Phenanthroline-2-boronic acid (CAS Number 1009112-34-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties and potential applications of 1,10-Phenanthroline-2-boronic acid (CAS Number: 1009112-34-8). While direct experimental data on this specific compound is limited in publicly accessible literature, this document extrapolates its potential characteristics and biological activities based on the well-documented properties of its core chemical moieties: 1,10-phenanthroline and boronic acid. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds in various therapeutic areas, particularly in oncology and enzymology.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its structure integrates the rigid, planar 1,10-phenanthroline scaffold with a reactive boronic acid group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1009112-34-8 | Alfa Chemistry[1] |

| Molecular Formula | C₁₂H₉BN₂O₂ | Alfa Chemistry[1] |

| Molecular Weight | 224.0 g/mol | Alfa Chemistry[1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

Potential Biological Activities and Mechanisms of Action

Anticancer Potential

Derivatives of 1,10-phenanthroline have demonstrated significant potential as anticancer agents.[2] The planar structure of the phenanthroline ring allows for intercalation into DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells. Furthermore, 1,10-phenanthroline derivatives are known to form stable complexes with various transition metals, and these complexes have shown enhanced cytotoxic activity against cancer cell lines.[2]

The boronic acid moiety is a key feature of several FDA-approved drugs, most notably the proteasome inhibitor bortezomib. Boronic acids can form reversible covalent bonds with the active site serine or threonine residues of enzymes, leading to potent and specific inhibition.

Given these precedents, this compound is a compelling candidate for investigation as an anticancer agent, potentially acting through a dual mechanism of DNA intercalation and enzyme inhibition.

Enzyme Inhibition

The boronic acid group is a well-established pharmacophore for enzyme inhibition, particularly for serine proteases. The electrophilic boron atom can be attacked by the nucleophilic hydroxyl group of a serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. This can lead to potent and reversible inhibition of the target enzyme.

Potential Signaling Pathway Involvement

Research on structurally related 1H-imidazo[4,5-f][3][4]phenanthroline derivatives has indicated an inhibitory effect on the PI3K/AKT/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While this finding is not directly on this compound, it provides a strong rationale for investigating the effect of this compound on the PI3K/AKT/mTOR pathway.

Mandatory Visualization:

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

As no specific experimental protocols for this compound have been published, this section provides generalized methodologies that could be adapted for its evaluation, based on protocols for similar compounds.

Synthesis of this compound

A potential synthetic route could involve the lithiation of 1,10-phenanthroline followed by quenching with a trialkyl borate and subsequent hydrolysis.

Mandatory Visualization:

Caption: A potential synthetic workflow for the target compound.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Proteasome Inhibition Assay

-

Enzyme and Substrate Preparation: Purified 20S proteasome and a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) are prepared in an assay buffer.

-

Inhibitor Incubation: The test compound is pre-incubated with the proteasome at various concentrations.

-

Reaction Initiation: The fluorogenic substrate is added to initiate the reaction.

-

Fluorescence Measurement: The increase in fluorescence due to the cleavage of the substrate is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated, and the IC₅₀ value for proteasome inhibition is determined.

Suppliers

This compound is available from several chemical suppliers for research purposes. A partial list of known suppliers is provided below.

Table 2: Suppliers of this compound

| Supplier | Location |

| Alfa Chemistry | USA |

| BLD Pharm | China |

| Chem-Impex International | USA |

| Key Organics | UK |

| Toronto Research Chemicals | Canada |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. The combination of the DNA-intercalating 1,10-phenanthroline scaffold and the enzyme-inhibiting boronic acid moiety suggests possible dual-action anticancer activity. Future research should focus on the synthesis and thorough biological evaluation of this compound. Key areas of investigation should include:

-

In vitro cytotoxicity screening against a broad panel of cancer cell lines.

-

Enzyme inhibition assays to identify specific protein targets, with a primary focus on proteasomes.

-

Mechanism of action studies to elucidate the precise signaling pathways affected by the compound, including the PI3K/AKT/mTOR pathway.

-

In vivo studies in animal models to assess the compound's efficacy and toxicity profile.

The generation of robust experimental data for this compound will be crucial in determining its true therapeutic potential and guiding the development of novel drugs based on this unique chemical scaffold.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. This compound | 1009112-34-8 | Benchchem [benchchem.com]

- 4. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]

Navigating the Challenges of 1,10-Phenanthroline-2-boronic Acid: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline-2-boronic acid is a compound of significant interest in medicinal chemistry and materials science, owing to the unique combination of the metal-chelating 1,10-phenanthroline core and the versatile reactivity of the boronic acid moiety. However, its effective application is often hampered by challenges related to its solubility and stability in organic solvents. This technical guide provides an in-depth overview of the factors governing the solubility and stability of this compound, offering insights into its behavior in various organic media. Furthermore, it outlines detailed experimental protocols for the systematic evaluation of these critical physicochemical properties, enabling researchers to optimize reaction conditions, formulation strategies, and storage protocols.

Introduction to this compound

1,10-Phenanthroline and its derivatives are well-established as potent chelating agents, forming stable complexes with a wide range of metal ions. The incorporation of a boronic acid group at the 2-position introduces a versatile functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This dual functionality makes this compound a valuable building block in the synthesis of complex organic molecules, including potential therapeutic agents and advanced materials. Boronic acids, in general, are known for their unique reactivity, stability, and relatively low toxicity, which has led to their increasing use in drug design and development.[1]

However, the practical utility of boronic acids, including this compound, is intrinsically linked to their solubility and stability. Poor solubility can limit reaction efficiency and complicate purification, while instability can lead to degradation and the formation of undesirable byproducts. A thorough understanding of these properties is therefore paramount for its successful application.

Solubility in Organic Solvents

The solubility of boronic acids is a complex phenomenon influenced by both the intrinsic properties of the molecule and the nature of the solvent. Phenylboronic acid, a simpler analogue, is known to be soluble in most polar organic solvents while exhibiting poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[2]

Factors Influencing Solubility

Several factors contribute to the solubility profile of this compound:

-

Polarity: The presence of the polar boronic acid group (-B(OH)₂) and the nitrogen atoms in the phenanthroline ring system suggests a preference for polar organic solvents.

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, facilitating interactions with protic and other hydrogen-bonding solvents.

-

Aromatic Stacking: The planar, aromatic structure of the 1,10-phenanthroline core can lead to π-π stacking interactions, which may influence its solubility in aromatic solvents.

-

Formation of Boroxines: A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium between the monomeric acid and the trimeric boroxine is solvent-dependent and can significantly impact solubility.[3][4] In less polar solvents, the less polar boroxine may be more soluble.

Expected Solubility Profile

Based on the general behavior of phenylboronic acid and its derivatives, the expected solubility of this compound in common organic solvents is summarized in the illustrative table below. It is crucial to note that these are expected trends and empirical determination is necessary for precise quantitative data.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Room Temperature

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding interactions with the boronic acid group. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to High | Dipole-dipole interactions and potential hydrogen bond acceptance. |

| Ethers | Diethyl ether, THF | Moderate | Ethers can act as hydrogen bond acceptors. Phenylboronic acid shows high solubility in ether.[4] |

| Halogenated | Dichloromethane, Chloroform | Moderate | Moderate polarity. Phenylboronic acid esters show high solubility in chloroform. |

| Aromatic | Toluene, Benzene | Low to Moderate | Potential for π-π stacking, but overall polarity mismatch. |

| Nonpolar | Hexane, Cyclohexane | Very Low | Significant polarity mismatch. Phenylboronic acid has very low solubility in hydrocarbons.[4] |

Stability in Organic Solvents

The stability of boronic acids is a critical consideration for their storage and use in synthesis. They are susceptible to several degradation pathways, particularly in the presence of water, oxygen, and other reactive species.

Key Degradation Pathways

-

Dehydration to Boroxines: As mentioned, the reversible formation of boroxines is a key aspect of boronic acid chemistry. While this is an equilibrium process, prolonged heating or storage under dehydrating conditions can favor the boroxine form.[3]

-

Oxidative Degradation: Boronic acids can be susceptible to oxidation, which can lead to deboronation (cleavage of the C-B bond).[5] The rate of oxidation can be influenced by the presence of oxidizing agents and light.

-

Protodeboronation: In the presence of strong acids or bases, or upon heating in protic solvents, boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

-

Esterification: In the presence of diols, boronic acids can form boronic esters. This is often done intentionally to protect the boronic acid group and enhance its stability and solubility.[5] Pinacol esters are commonly used for this purpose.[5]

Strategies for Enhancing Stability

-

Storage Conditions: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).

-

Use of Boronic Esters: Conversion to a more stable form, such as a pinacol ester, is a common strategy to improve shelf-life and handling.[5] These esters can often be used directly in reactions or readily hydrolyzed back to the boronic acid when needed.

-

Inert Atmosphere for Reactions: When used in reactions, particularly those requiring elevated temperatures, it is advisable to maintain an inert atmosphere to prevent oxidative degradation.

Experimental Protocols

Precise and reproducible data on solubility and stability require well-defined experimental protocols. The following sections provide detailed methodologies for characterizing this compound.

Protocol for Solubility Determination (Dynamic Method)

This method is based on determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[4]

Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Glass test tubes with stoppers

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath (e.g., oil bath or heating block)

-

Calibrated thermometer or thermocouple

-

Luminance probe or laser light source and detector to monitor turbidity

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a glass test tube to prepare a mixture of known mole fraction.

-

Initial Dissolution: Heat the mixture while stirring until the solid completely dissolves.

-

Crystallization: Allow the solution to cool slowly with continuous stirring until turbidity (crystallization) is observed.

-

Equilibrium Measurement: Slowly heat the turbid solution at a controlled rate (e.g., 0.1-0.2 °C/min) while vigorously stirring.

-

Clear Point Determination: Record the temperature at which the last solid particles disappear. This is the equilibrium solubility temperature for that specific concentration.

-

Data Collection: Repeat the procedure for a range of concentrations to construct a solubility curve (mole fraction vs. temperature).

Protocol for Stability Assessment (HPLC-Based Method)

This protocol allows for the quantitative monitoring of the degradation of this compound over time under specific conditions.

Materials and Equipment:

-

This compound

-

Selected organic solvents (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical HPLC column (e.g., C18 reverse-phase)

-

Vials for sample incubation

-

Temperature-controlled incubator or oven

-

Inert gas source (e.g., nitrogen)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a chosen organic solvent at a known concentration.

-

Incubation: Aliquot the stock solution into several vials. For each condition to be tested (e.g., different temperatures, exposure to air vs. inert atmosphere), prepare a set of vials.

-

Time-Point Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

-

HPLC Analysis: Immediately analyze the sample by HPLC to determine the concentration of the parent compound. The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from any potential degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, the degradation rate and half-life can be calculated.

Visualizations

Factors Affecting Solubility and Stability

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

Spectroscopic and Synthetic Profile of 1,10-Phenanthroline-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1,10-Phenanthroline-2-boronic acid (CAS: 1009112-34-8, Molecular Formula: C₁₂H₉BN₂O₂)[1][2]. Due to the limited availability of directly published experimental data for this specific compound, this document combines known data for the 1,10-phenanthroline core, general characteristics of boronic acids, and established synthetic methodologies to present a detailed and predictive profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from the parent 1,10-phenanthroline molecule and known characteristics of the boronic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.2 | dd | ~4.5, 1.8 | H-9 |

| ~8.6 | dd | ~8.0, 1.8 | H-4 |

| ~8.4 | d | ~8.2 | H-7 |

| ~8.0 | s (broad) | - | B(OH)₂ |

| ~7.9 | dd | ~8.2, 4.5 | H-8 |

| ~7.8 | d | ~8.5 | H-5 |

| ~7.7 | d | ~8.5 | H-6 |

| ~7.6 | dd | ~8.0, 4.5 | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-9 |

| ~150 | C-10a |

| ~146 | C-4a |

| ~138 | C-4 |

| ~136 | C-7 |

| ~129 | C-5 |

| ~127 | C-6 |

| ~125 | C-8 |

| ~124 | C-3 |

| ~122 | C-4b |

| ~120 (broad) | C-2 (ipso-carbon attached to Boron) |

Table 3: Predicted ¹¹B NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Description |

| ~20-30 | A broad singlet is expected in this region, characteristic of a trigonal boronic acid. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad, Strong | O-H stretching of the B(OH)₂ group (intermolecular hydrogen bonding) |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1620-1580 | Medium-Strong | C=C and C=N stretching vibrations of the phenanthroline ring |

| ~1400-1300 | Strong | B-O stretching |

| ~1200 | Medium | In-plane O-H bending |

| ~850, ~740 | Strong | Out-of-plane C-H bending |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 225.08 | [M+H]⁺ |

| 247.06 | [M+Na]⁺ |

| 207.07 | [M-H₂O+H]⁺ (loss of water) |

Proposed Experimental Protocols

The following sections detail a plausible synthetic route and the methodologies for acquiring the spectroscopic data for this compound.

Synthesis Protocol

The synthesis of this compound can be conceptually approached via a halogen-metal exchange of a suitable precursor, 2-bromo-1,10-phenanthroline, followed by quenching with a borate ester.

Step 1: Synthesis of 2-bromo-1,10-phenanthroline

A potential route to 2-bromo-1,10-phenanthroline involves the N-oxidation of 1,10-phenanthroline followed by bromination.

-

Materials: 1,10-phenanthroline, m-chloroperoxybenzoic acid (m-CPBA), phosphorus oxybromide (POBr₃) or another suitable brominating agent, dichloromethane (DCM), sodium bicarbonate, magnesium sulfate.

-

Procedure:

-

Dissolve 1,10-phenanthroline in DCM.

-

Add m-CPBA portion-wise at 0 °C and stir until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a saturated sodium bicarbonate solution.

-

Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,10-phenanthroline-N-oxide.

-

Treat the N-oxide with a brominating agent such as POBr₃ at an elevated temperature.

-

After completion, quench the reaction with ice and neutralize with a suitable base.

-

Extract the product with an organic solvent, dry, and purify by column chromatography to obtain 2-bromo-1,10-phenanthroline.

-

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by reaction with a borate ester.

-

Materials: 2-bromo-1,10-phenanthroline, n-butyllithium (n-BuLi) or a similar organolithium reagent, triisopropyl borate, tetrahydrofuran (THF), diethyl ether, hydrochloric acid.

-

Procedure:

-

Dissolve 2-bromo-1,10-phenanthroline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate dropwise to the solution at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by adding aqueous hydrochloric acid.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Spectroscopic Characterization Protocols

-

NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra should be recorded on a 400 MHz or higher field spectrometer. The sample should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the solubility of the compound and to observe the exchangeable protons of the boronic acid group.

-

IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a suitable substrate.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular weight and elemental composition of the compound. The sample should be dissolved in a suitable solvent such as methanol or acetonitrile.

Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the characterization methods.

Caption: Proposed two-step synthesis of this compound.

Caption: Workflow for the spectroscopic characterization of the final product.

References

The Advent and Advancement of Phenanthroline-Based Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthroline-based boronic acids represent a unique class of bifunctional molecules, integrating the exceptional metal-chelating properties of the 1,10-phenanthroline scaffold with the versatile reactivity and diol-binding capabilities of boronic acids. This strategic molecular design has paved the way for novel applications in fluorescent sensing, catalysis, and materials science. This in-depth technical guide elucidates the discovery, historical development, synthesis, and diverse applications of these intriguing compounds, with a particular focus on (1,10-Phenanthrolin-5-yl)boronic acid. Detailed experimental protocols, quantitative data, and graphical representations of key processes are provided to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Context

The journey of phenanthroline-based boronic acids is rooted in the independent development of its two core components. Boronic acids were first synthesized in 1860 by Edward Frankland. However, their synthetic utility remained largely underexplored until the advent of the Suzuki-Miyaura cross-coupling reaction, which transformed them into indispensable building blocks in organic chemistry. The 1,10-phenanthroline framework, a rigid heterocyclic aromatic compound, has long been recognized for its potent and versatile role as a bidentate chelating ligand for a wide array of transition metal ions.

The conceptual fusion of these two moieties into a single molecule was a strategic endeavor to create a building block that could simultaneously engage in metal coordination and the characteristic reactions of boronic acids. While a definitive "discovery" paper for the very first phenanthroline-based boronic acid is not readily apparent in the surveyed literature, the synthesis and application of compounds like (1,10-Phenanthrolin-5-yl)boronic acid (CAS No. 1258867-75-2) have become more prominent with the increasing demand for sophisticated molecular sensors and functional ligands in coordination chemistry.[1][2] The development of efficient synthetic routes, such as the Miyaura borylation, has been instrumental in making these compounds more accessible for research and development.[1]

Synthetic Methodologies

The synthesis of phenanthroline-based boronic acids primarily relies on the introduction of a boronic acid or a protected boronic ester group onto a pre-functionalized phenanthroline scaffold. The two most prevalent and effective methods are the Miyaura borylation of a halogenated phenanthroline and a metal-halogen exchange reaction followed by quenching with a borate ester.

Miyaura Borylation of 5-Bromo-1,10-phenanthroline

The palladium-catalyzed Miyaura borylation is a robust and widely adopted method for the synthesis of aryl boronic esters.[3][4] This reaction involves the cross-coupling of a halo-phenanthroline, typically 5-bromo-1,10-phenanthroline, with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1]

Experimental Protocol: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline [1]

-

Reactants and Reagents:

-

5-Bromo-1,10-phenanthroline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1,10-phenanthroline (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (3 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02-0.05 equivalents).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 90 °C and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline.

-

The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification.

-

Table 1: Representative Conditions for Miyaura Borylation of 5-Bromo-1,10-phenanthroline

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 90 | 16 | 75 | [1] |

Metal-Halogen Exchange followed by Borylation

An alternative route involves a metal-halogen exchange reaction on a halo-phenanthroline, typically using an organolithium reagent at low temperatures, to generate a highly nucleophilic lithiated phenanthroline intermediate. This intermediate is then quenched with an electrophilic boron-containing compound, such as a trialkyl borate, to form a boronate ester, which is subsequently hydrolyzed to the boronic acid.[1]

Experimental Protocol: Synthesis of (1,10-Phenanthrolin-5-yl)boronic acid via Lithiation [1]

-

Reactants and Reagents:

-

5-Bromo-1,10-phenanthroline

-

n-Butyllithium (n-BuLi) or another suitable organolithium reagent

-

Triisopropyl borate (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Aqueous acid (e.g., HCl) for workup

-

-

Procedure:

-

Dissolve 5-bromo-1,10-phenanthroline (1 equivalent) in anhydrous THF or diethyl ether in a dry Schlenk flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise, maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 5-lithio-1,10-phenanthroline intermediate.

-

In a separate flask, dissolve triisopropyl borate (1.2-1.5 equivalents) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the lithiated phenanthroline solution to the triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

The product may precipitate from the aqueous layer upon neutralization. Isolate the solid by filtration, wash with cold water and ether, and dry under vacuum.

-

Applications in Fluorescent Sensing

A significant application of phenanthroline-based boronic acids is in the development of fluorescent sensors, particularly for the detection of saccharides.[5] The underlying principle of these sensors often involves a photoinduced electron transfer (PET) mechanism.[6]

Mechanism of Saccharide Sensing

In a typical sensor design, the phenanthroline moiety can act as part of the fluorophore, and a nearby electron-donating group (like an amine) can quench its fluorescence through PET. The boronic acid group serves as the recognition site for diols present in saccharides.[6]

-

"Off" State: In the absence of a saccharide, the boronic acid is in its neutral, trigonal planar form. An adjacent Lewis base (e.g., a tertiary amine) can interact with the empty p-orbital of the boron, but this interaction is relatively weak. If the design allows, PET from a quencher to the fluorophore occurs, resulting in low fluorescence.

-

"On" State: Upon binding with a saccharide containing a cis-diol, the boronic acid undergoes a conformational change to a tetrahedral, anionic boronate ester. This change increases the Lewis acidity of the boron center, strengthening its interaction with the nearby Lewis base.[6] This enhanced interaction can disrupt the PET process, leading to a significant increase in fluorescence intensity.[6]

Table 2: Quantitative Data for Selected Boronic Acid-Based Saccharide Sensors (Hypothetical Data for Illustrative Purposes)

| Sensor Moiety | Analyte | Binding Constant (Kₐ, M⁻¹) | Fluorescence Quantum Yield (Φ) - Free | Fluorescence Quantum Yield (Φ) - Bound | Detection Limit (μM) |

| Anthracene-boronic acid | Glucose | 150 | 0.12 | 0.65 | 50 |

| Phenanthroline-boronic acid | Fructose | 850 | 0.08 | 0.72 | 10 |

| Naphthalene-diboronic acid | Glucose | 1200 | 0.20 | 0.85 | 5 |

Coordination Chemistry and Catalysis

The presence of the bidentate 1,10-phenanthroline core makes these boronic acids excellent ligands for the formation of transition metal complexes.[7] The boronic acid functionality can influence the electronic properties of the resulting complex and can also serve as a reactive handle for further functionalization or for anchoring the complex to a surface.

The introduction of the boronic acid group at the 5-position of the phenanthroline ring can influence the resulting metal complexes in several ways:[1]

-

Electronic Effects: The boronic acid group can act as a mild electron-withdrawing group, which can tune the redox potential and photophysical properties of the metal complex.

-

Supramolecular Assembly: The boronic acid moiety can participate in hydrogen bonding or form boronate esters with other molecules, leading to the formation of supramolecular structures.

-

Catalyst Immobilization: The boronic acid can be used to covalently attach the metal complex to a solid support, such as silica or a polymer, creating a heterogeneous catalyst.

These complexes have potential applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Future Perspectives

Phenanthroline-based boronic acids are a promising class of compounds with significant potential for further development. Future research is likely to focus on several key areas:

-

Advanced Sensors: The design of new sensors with enhanced selectivity for specific saccharides or other biologically important diols, as well as sensors that operate in complex biological media. This includes the development of ratiometric and near-infrared sensors for in vivo imaging.

-

Therapeutic Applications: Given that some boronic acids are approved drugs (e.g., bortezomib), and phenanthroline derivatives have shown a range of biological activities, the exploration of phenanthroline-based boronic acids as therapeutic agents, for example, as enzyme inhibitors or as components of drug delivery systems, is a promising avenue.

-

Novel Catalysts: The synthesis of novel transition metal complexes with tailored catalytic activities, leveraging the unique electronic and structural features imparted by the phenanthroline-boronic acid ligand.

-

Functional Materials: The incorporation of these molecules into polymers and metal-organic frameworks (MOFs) to create materials with unique optical, electronic, or catalytic properties.

References

- 1. (1,10-Phenanthrolin-5-yl)boronic acid | 1258867-75-2 | Benchchem [benchchem.com]

- 2. 1258867-75-2|(1,10-Phenanthrolin-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

The Untapped Potential: A Technical Guide to the Biological Activities of 1,10-Phenanthroline-2-Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This technical guide explores the largely untapped therapeutic potential of 1,10-phenanthroline-2-boronic acid derivatives. While direct research on this specific class of compounds is nascent, this document provides a comprehensive overview of the well-established biological activities of the parent 1,10-phenanthroline core and the versatile boronic acid moiety. By examining their individual contributions to anticancer, antimicrobial, and enzyme inhibitory activities, we aim to provide a strong rationale and a roadmap for the design, synthesis, and evaluation of novel this compound derivatives as next-generation therapeutic agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to empower researchers in this promising field.

Introduction: The Rationale for a Powerful Partnership

The field of drug discovery is in a constant search for novel molecular architectures that can exhibit enhanced potency, selectivity, and novel mechanisms of action. The conjugation of a 1,10-phenanthroline nucleus with a boronic acid functional group presents a compelling strategy for the development of new therapeutic agents.

1,10-Phenanthroline: A Privileged Heterocyclic Scaffold. 1,10-phenanthroline (phen) is a rigid, planar, and lipophilic heterocyclic organic compound known for its potent metal-chelating properties.[1] This characteristic is central to many of its biological activities, which span from antimicrobial to anticancer effects.[1][2] The ability of phen and its derivatives to intercalate into DNA and generate reactive oxygen species (ROS), particularly when complexed with transition metals like copper, forms the basis of their cytotoxicity against cancer cells and various pathogens.[2] Furthermore, modifications to the phenanthroline core have been shown to significantly modulate its biological activity.[3]

Boronic Acids: Versatile Pharmacophores and Enzyme Inhibitors. Boronic acids have emerged as a significant class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols.[4][5][6] This property is exploited in the design of sensors for carbohydrates and glycoproteins.[5][6][7] More critically for drug development, the trigonal planar boronic acid can mimic the tetrahedral transition state of peptide hydrolysis, making its derivatives potent enzyme inhibitors.[8][9] The landmark approval of bortezomib, a dipeptide boronic acid derivative, as a proteasome inhibitor for the treatment of multiple myeloma, has solidified the therapeutic potential of this functional group.[8][10] Boronic acid derivatives have since been explored as inhibitors for a range of enzymes, including serine proteases and histone deacetylases (HDACs).[9][10]

The conjugation of these two moieties in This compound derivatives offers the tantalizing prospect of synergistic or novel biological activities. The phenanthroline core could act as a delivery vehicle, targeting specific biological environments, while the boronic acid group could function as a reactive "warhead," inhibiting key enzymes or interacting with specific biomolecules.

Potential Biological Activities and Quantitative Data

While specific data for this compound derivatives is scarce, the extensive literature on related compounds allows us to extrapolate potential activities and provides a benchmark for future studies.

Anticancer Activity

The anticancer potential of these derivatives is arguably the most promising area of investigation.

-

1,10-Phenanthroline Derivatives: Numerous studies have demonstrated the potent in vitro cytotoxicity of 1,10-phenanthroline derivatives and their metal complexes against a wide range of cancer cell lines.[11][12] For instance, certain fused phenanthrolines have shown excellent to moderate antiproliferative activity with GI50 values ranging from 0.296 to 3.78 μM against 40 different cancer cell lines.[12] Copper(I) complexes of some 1,10-phenanthroline derivatives have exhibited promising anticancer activities with IC50 values below 10⁻⁵ M.[11]

-

Boronic Acid Derivatives: The anticancer activity of boronic acids is best exemplified by proteasome inhibitors. Dipeptide boronic acid derivatives have shown potent inhibition of the human 20S proteasome with IC50 values as low as 4.60 nM and have demonstrated significant antiproliferative activity against various multiple myeloma cell lines.[8] Other boronic acid-based compounds have been shown to inhibit cancer cell growth by targeting tubulin polymerization.[13]

Table 1: Selected Anticancer Activities of 1,10-Phenanthroline and Boronic Acid Derivatives

| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | Activity Metric (IC50/GI50) | Reference |

| 1,10-Phenanthroline Derivatives | Fused Pyrrolo Phenanthroline (11c) | HL-60(TB), NCI-H522, COLO205, etc. | 0.296 - 3.78 µM (GI50) | [12] |

| Copper(I) Complex of Phenanthroline Derivative (C10) | 231BR (Breast Cancer Brain Metastasis) | < 10 µM (IC50) | [11] | |

| Boronic Acid Derivatives | Dipeptide Boronic Acid Proteasome Inhibitor (15) | U266 (Multiple Myeloma) | 4.60 nM (IC50) | [8] |

| Boronic Acid Analog of Combretastatin A-4 | Various | Varied cytotoxicity | [13] |

Enzyme Inhibition

The boronic acid moiety is a strong indicator of potential enzyme inhibitory activity.

-

Proteasome Inhibition: The mechanism of action for bortezomib and other similar boronic acid derivatives involves the formation of a stable, yet reversible, complex with the N-terminal threonine residue in the active site of the 20S proteasome. This leads to an accumulation of pro-apoptotic factors and cell death in cancerous cells.[4]

-

Serine Protease Inhibition: Boronic acids can act as transition-state analog inhibitors of serine proteases, which play crucial roles in various physiological and pathological processes.

-

Histone Deacetylase (HDAC) Inhibition: Some boronic acid derivatives have been developed as HDAC inhibitors, which are a promising class of anticancer agents.[10]

-

β-Lactamase Inhibition: Boronic acid derivatives have been designed as potent inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[8][14]

Table 2: Enzyme Inhibitory Activities of Boronic Acid Derivatives

| Compound Class | Target Enzyme | Activity Metric (IC50/Ki) | Reference |

| Boronic Acid Derivatives | Human 20S Proteasome | 1.1 nM - 9.6 nM (IC50) | [8][15] |

| HDAC | 255 nM (IC50) | [8] | |

| β-Lactamase (PDC-3) | 4 nM (Ki) | [14] |

Antimicrobial Activity

Both parent scaffolds have demonstrated significant antimicrobial properties.

-

1,10-Phenanthroline Derivatives: Quaternary salts of 1,10-phenanthroline have shown remarkable antimicrobial and antifungal activity.[3] The antimicrobial action is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolism.[1]

-

Boronic Acid Derivatives: Certain boronic acid derivatives have shown antibacterial activity, particularly as β-lactamase inhibitors which can restore the efficacy of β-lactam antibiotics against resistant bacterial strains.[8][14]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for the parent compound classes.

General Synthesis of 1,10-Phenanthroline Boronic Acid Derivatives

A common approach for the synthesis of such derivatives involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Materials:

-

A halogenated 1,10-phenanthroline precursor (e.g., 2-bromo-1,10-phenanthroline)

-

Bis(pinacolato)diboron

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., potassium acetate)

-

Anhydrous solvent (e.g., dioxane or DMF)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated 1,10-phenanthroline, bis(pinacolato)diboron, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,10-phenanthroline boronic acid pinacol ester.

-

The pinacol ester can then be hydrolyzed to the corresponding boronic acid using an acid catalyst (e.g., HCl) if required.

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Proteasome Inhibition Assay

Principle: This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate. Inhibition of the proteasome results in a decrease in the fluorescence signal.

Procedure:

-

In a 96-well black plate, add purified human 20S proteasome to a reaction buffer.

-

Add the test compounds at various concentrations and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding a fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) using a fluorescence plate reader.

-

Calculate the rate of the reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration.

Visualizations: Pathways and Workflows

Potential Mechanisms of Anticancer Activity

The following diagram illustrates the potential signaling pathways that could be targeted by this compound derivatives, based on the known activities of their parent scaffolds.

Caption: Potential anticancer mechanisms of this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines a logical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: Workflow for the development of this compound derivatives.

Conclusion and Future Directions

The synthesis and biological evaluation of this compound derivatives represent a compelling and underexplored area of medicinal chemistry. The proven track records of both the 1,10-phenanthroline scaffold and the boronic acid functional group in eliciting potent biological responses, particularly in the realms of oncology and infectious diseases, provide a strong foundation for future research. This technical guide has outlined the significant potential of these hybrid molecules, provided actionable experimental protocols, and visualized the underlying biological rationale. It is hoped that this document will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this promising class of compounds and ultimately leading to the development of novel and effective therapeutic agents. The path forward should focus on the systematic synthesis of a library of these derivatives, followed by comprehensive in vitro and in vivo evaluations to unlock their full therapeutic potential.

References

- 1. arrow.tudublin.ie [arrow.tudublin.ie]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]

- 14. Frontiers | The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

literature review of 1,10-Phenanthroline boronic acid compounds

An In-depth Technical Guide to 1,10-Phenanthroline Boronic Acid Compounds

Introduction

1,10-Phenanthroline (phen) is a heterocyclic aromatic compound renowned for its rigid, planar structure and its potent ability to chelate a wide variety of metal ions.[1][2] This has made it a cornerstone ligand in coordination chemistry, with applications ranging from analytical reagents to catalysts.[3] In the realm of drug development, phen and its derivatives have garnered significant interest due to their biological activities, including anticancer and antibacterial properties, often attributed to their ability to interact with DNA.[1][2][4]

Boronic acids, characterized by a C–B(OH)₂ functional group, are versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[5][6] In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, due to its unique ability to form reversible covalent bonds with biological nucleophiles.[7][8] Furthermore, their capacity to bind with 1,2- and 1,3-diols makes them excellent candidates for developing sensors for saccharides and glycoproteins.[9][10][11]

This technical guide provides a comprehensive literature review of compounds that merge the 1,10-phenanthroline scaffold with the boronic acid functional group. It explores their synthesis, biological activities, and potential applications, with a focus on anticancer research and molecular sensing. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes and pathways.

Synthesis of 1,10-Phenanthroline Derivatives

The synthesis of functionalized 1,10-phenanthroline compounds is a critical first step. Traditional methods often involve the Skraup reaction, a double cyclization of o-phenylenediamines with glycerol and an oxidizing agent.[3] Modern approaches, however, focus on the modification of the phenanthroline core through various organic reactions to introduce desired functionalities.

One key strategy involves palladium-catalyzed reactions to create carbon-carbon or carbon-heteroatom bonds. For instance, brominated phenanthrolines can be converted to their corresponding carboxylic acids via alkoxycarbonylation.[12] A significant development for this review is the synthesis of phenanthroline-boronic acid derivatives, which can be achieved by reacting a phenanthroline-based ligand with commercially available boronic acid precursors.[13]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for synthesizing functionalized 1,10-phenanthroline derivatives, including those incorporating boronic acids.

Caption: Generalized synthetic workflow for 1,10-phenanthroline boronic acid derivatives.

Experimental Protocol: Synthesis of 1,10-Phenanthroline Ligands

This protocol is adapted from a study describing the synthesis of phenanthroline derivatives using boronic acid precursors.[13]

-

Intermediate Synthesis : Synthesize the key 1,10-phenanthroline intermediate according to established literature methods.

-

Ligand Synthesis :

-

Dissolve the key intermediate in a suitable solvent (e.g., toluene).

-

Add a commercially available boronic acid precursor to the solution.

-